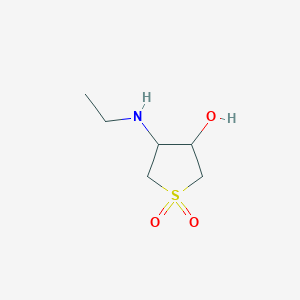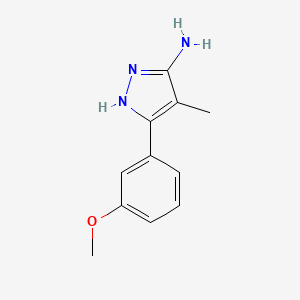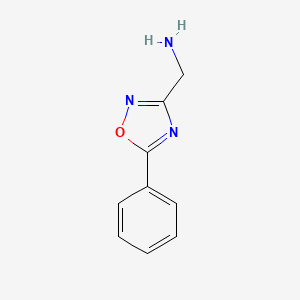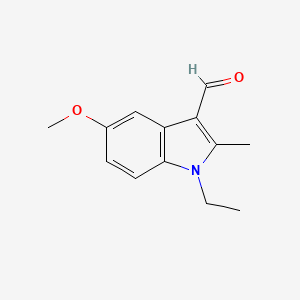
1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted indoles, such as 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde, can be achieved through various methods. One approach involves the addition of ethyl diazoacetate (EDA) to 2-aminobenzaldehydes, which affords the indole core with excellent functional group tolerance and perfect regiochemical control . This method is particularly useful for synthesizing a variety of indole building blocks from 2-aminobenzaldehydes derived from readily available anthranilic acids.
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using X-ray crystallography. For instance, crystals of 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde were obtained and characterized, revealing a dihedral angle between the indole and the 4-methoxyphenyl ring systems . Such structural analyses are crucial for understanding the conformation and potential reactivity of indole compounds.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions. For example, 1-Methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile electrophile, reacting regioselectively at the 2-position with different nucleophiles to yield 2,3,6-trisubstituted indoles . Additionally, condensation reactions can lead to the formation of complex indole derivatives, as demonstrated by the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be characterized using various spectroscopic and thermal tools. The crystal structure of indole compounds can be analyzed using Hirshfeld surface analysis to reveal short intermolecular connections and atom-to-atom interactions . Additionally, Density Functional Theory (DFT) and thermal analysis can provide insights into the stability and electronic properties of these compounds. For example, the thermal stability of a bromo-indole derivative was confirmed up to 215°C .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Applications
1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde serves as a versatile building block in organic chemistry, particularly in the synthesis of trisubstituted indole derivatives. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to react regioselectively at the 2-position with various nucleophiles, providing a pathway for preparing novel pyrimido[1,2-a]indole derivatives, highlighting its utility in the creation of complex indole frameworks (Yamada et al., 2009). Similarly, the nucleophilic substitution reaction of 1-methoxyindole-3-carbaldehyde has been demonstrated to be an effective strategy for synthesizing 2-substituted indole-3-carbaldehydes, further emphasizing its role in diversifying indole chemistry (F. Yamada et al., 2012).
Molecular Structure and Hydrogen Bonding
The molecular structure of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone showcases the significance of hydrogen bonding in the stabilization of chemical compounds. In this context, molecules are paired by aminocarbonyl hydrogen bonds over a center of inversion, leading to the formation of ribbons, which is crucial for understanding the structural aspects of indole derivatives (H. M. Ali et al., 2005).
Biological Activity and Potential Applications
Indole derivatives, including 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde, have been explored for their biological activities, such as antimicrobial and antifungal properties. For instance, indole-3-carbaldehyde semicarbazone derivatives have been synthesized and characterized, with some exhibiting significant inhibitory activities against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in the development of new antimicrobial agents (Fernando Carrasco et al., 2020).
Propiedades
IUPAC Name |
1-ethyl-5-methoxy-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-14-9(2)12(8-15)11-7-10(16-3)5-6-13(11)14/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCYPGGANRMDOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

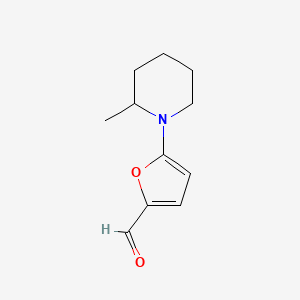
![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)
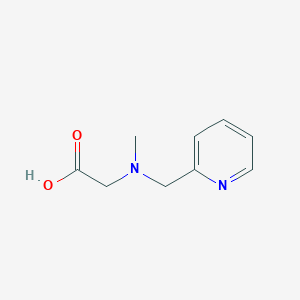



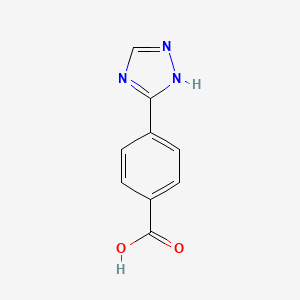
![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)

